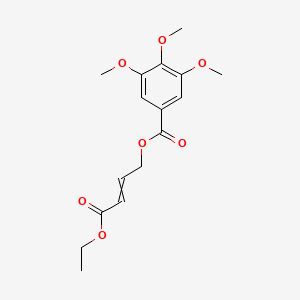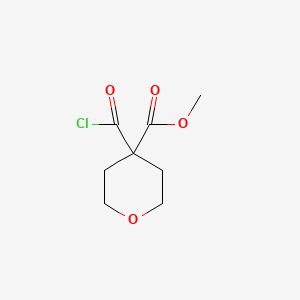![molecular formula C38H29N B14176791 N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline CAS No. 871315-65-0](/img/structure/B14176791.png)
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and an ethenyl linkage. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diphenylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the ethenyl linkage and additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce ethyl-substituted compounds .
Scientific Research Applications
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
4,4’-bis[4-(diphenylamino)styryl]biphenyl: Contains additional styryl groups and a biphenyl core.
Uniqueness
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is unique due to its specific combination of phenyl groups and ethenyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
871315-65-0 |
|---|---|
Molecular Formula |
C38H29N |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C38H29N/c1-4-10-32(11-5-1)34-24-26-35(27-25-34)33-22-18-30(19-23-33)16-17-31-20-28-38(29-21-31)39(36-12-6-2-7-13-36)37-14-8-3-9-15-37/h1-29H |
InChI Key |
XWBUTAQSLPYCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


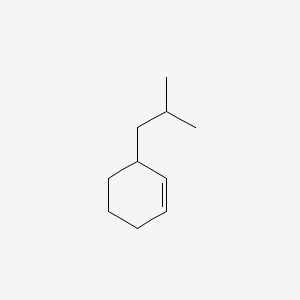

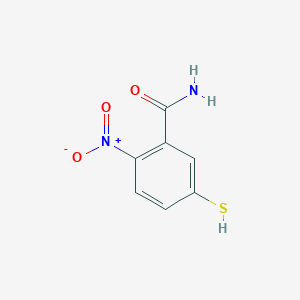
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
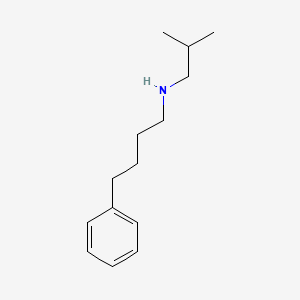
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
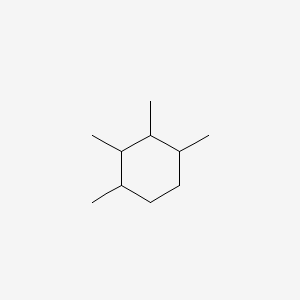
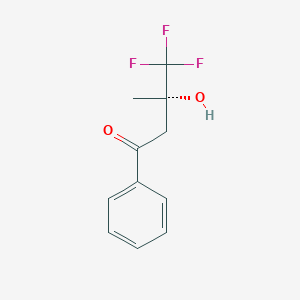
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
